molecular formula C14H16F6N2O B15007522 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

Cat. No.: B15007522
M. Wt: 342.28 g/mol
InChI Key: BPZUFNGVECUMJG-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is a compound characterized by the presence of a phenylethyl group and a trifluoromethylated butyl group attached to a urea moiety This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves the reaction of 2-phenylethylamine with a trifluoromethylated isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-Phenylethylamine+Trifluoromethylated isocyanateThis compound\text{2-Phenylethylamine} + \text{Trifluoromethylated isocyanate} \rightarrow \text{this compound} 2-Phenylethylamine+Trifluoromethylated isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The urea moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The phenylethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-(trifluoromethyl)-2-pentanol: Shares the trifluoromethyl group but differs in the functional groups attached to the carbon chain.

    2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: Contains a trifluoromethyl group and a phenyl group but has a different core structure.

Uniqueness: 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is unique due to the combination of its trifluoromethylated butyl group and phenylethyl group attached to a urea moiety

Properties

Molecular Formula

C14H16F6N2O

Molecular Weight

342.28 g/mol

IUPAC Name

1-(2-phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

InChI

InChI=1S/C14H16F6N2O/c1-2-12(13(15,16)17,14(18,19)20)22-11(23)21-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,21,22,23)

InChI Key

BPZUFNGVECUMJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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